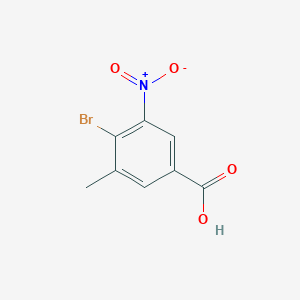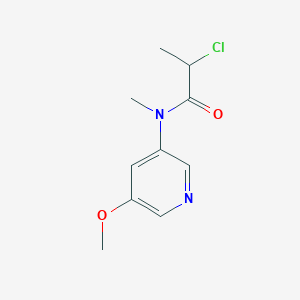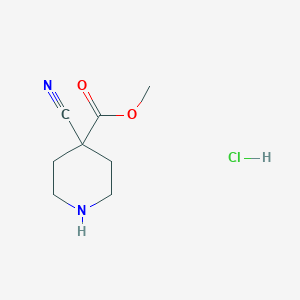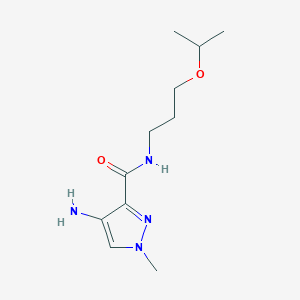
4-Bromo-3-methyl-5-nitrobenzoic acid
Vue d'ensemble
Description
4-Bromo-3-methyl-5-nitrobenzoic acid, commonly referred to as BMN, is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a molecular formula of C7H5BrNO4. BMN is a versatile intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst to initiate the synthesis of polymers and polysaccharides. BMN is a useful reagent in a variety of chemical processes due to its unique reactivity and solubility.
Applications De Recherche Scientifique
Synthesis of Ester Derivatives
4-Bromo-3-methyl-5-nitrobenzoic acid can be used in the synthesis of its succinimide ester . This derivative can be further used in various organic reactions.
Preparation of Mercaptan Derivatives
This compound can be used in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid . Mercaptans are a class of organosulfur compounds that are often used in the creation of polymers, pharmaceuticals, and other chemical products.
Synthesis of Amino Derivatives
4-Bromo-3-methyl-5-nitrobenzoic acid can be used to synthesize 4-((2-(hydroxymethyl)phenyl amino)methyl)-3-nitrobenzoic acid . Amino derivatives have a wide range of applications in the field of medicinal chemistry and drug design.
Nitration of Alkanes and Aromatic Compounds
Nitro compounds, such as 4-Bromo-3-methyl-5-nitrobenzoic acid, can be used in the nitration of alkanes and aromatic compounds . This is a fundamental reaction in organic chemistry, leading to the production of a wide variety of nitro derivatives.
Herbicidal Uses
Several polynitrobenzene derivatives, which can potentially be synthesized from 4-Bromo-3-methyl-5-nitrobenzoic acid, have important herbicidal uses .
Research and Development in Material Science
Given its unique chemical structure, 4-Bromo-3-methyl-5-nitrobenzoic acid can be used in research and development in material science . Its properties can be leveraged to create new materials with desired characteristics.
Propriétés
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNYRBQJISZOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-5-nitrobenzoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)


![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)


![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)
